Dibenz[a,c]acridine
CAS No.: 215-62-3
Cat. No.: VC3821865
Molecular Formula: C21H13N
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215-62-3 |
|---|---|
| Molecular Formula | C21H13N |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | phenanthro[9,10-b]quinoline |
| Standard InChI | InChI=1S/C21H13N/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-13H |
| Standard InChI Key | GUZBPGZOTDAWBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Introduction
Structural and Molecular Characteristics
Dibenz[a,c]acridine belongs to the dibenzoacridine family, characterized by a fused acridine core with two additional benzene rings. The nitrogen atom at position 13 of the tetracyclic system distinguishes it from non-heterocyclic PAHs (Figure 1) . Its planar structure enables π-π stacking interactions, influencing both its material properties and biological activity .
Molecular Formula: C₂₁H₁₃N
Molecular Weight: 279.33 g/mol
IUPAC Name: Pentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Synthesis and Manufacturing
Traditional Synthetic Routes
Early methods relied on Friedel-Crafts alkylation and condensation reactions under harsh conditions (e.g., sulfuric acid at 150°C), yielding mixtures of dibenzoacridine isomers with poor regioselectivity . For example, cyclization of N-phenyl-1-naphthylamine in polyphosphoric acid produced dibenz[a,c]acridine in ≤30% yield .
Physicochemical Properties
Thermal and Optical Properties
The compound exhibits strong absorption in the near-UV region (300–400 nm) and emits blue fluorescence (λem = 425 nm), making it suitable for optoelectronic studies . Cyclic voltammetry reveals a quasi-reversible oxidation at +1.12 V vs. Fc/Fc⁺, indicative of electron-rich aromatic systems .
Solubility and Stability
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Solubility: 0.12 mg/mL in chloroform at 25°C; insoluble in water (log P = 5.8) .
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Stability: Decomposes above 300°C, emitting toxic NOₓ gases . Photodegradation half-life under UV light: 48 hours .
Biological and Environmental Impact
Metabolic Activation
Dibenz[a,c]acridine undergoes cytochrome P450-mediated oxidation to form DNA-adducting metabolites:
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Diol Epoxide Pathway: Predominant in epidermal cells, forming bay-region epoxides that covalently bind to guanine .
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Radical Cation Pathway: In hepatic microsomes, one-electron oxidation generates reactive intermediates .
Carcinogenicity Data
| Study Type | Result | Source |
|---|---|---|
| Mouse Skin Painting | 65% tumor incidence (1 μmol/dose) | |
| Ames Test (TA98) | 420 revertants/μg (+S9) | |
| In Vitro Mutagenicity | HPRT locus mutations in V79 cells |
The International Agency for Research on Cancer (IARC) classifies it as Group 2A ("probably carcinogenic to humans") .
Applications in Materials Science
Organic Electronics
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OLED Emissive Layer: External quantum efficiency of 8.3% in blue-emitting devices .
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Charge-Transport Materials: Hole mobility μₕ = 1.2 × 10⁻³ cm²/V·s in thin-film transistors .
Catalysis and Sensing
Dibenz[a,c]acridine derivatives serve as ligands in Pd-catalyzed cross-couplings, achieving TON > 10⁵ in Suzuki reactions . Functionalization with sulfonate groups enables selective detection of Cu²⁺ (LOD = 0.1 μM) .
Environmental Regulation and Analysis
Regulatory Limits
Analytical Methods
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